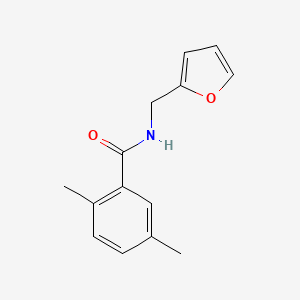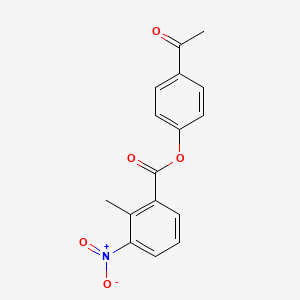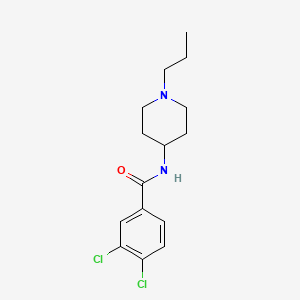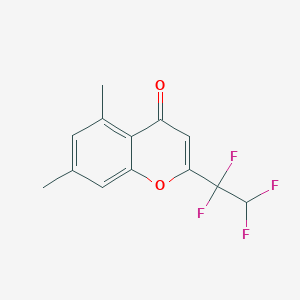
4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide, also known as EMD-386088, is a synthetic compound that belongs to the class of piperazine derivatives. It was first developed by Merck & Co. as a potential treatment for depression and anxiety disorders. This compound has gained attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
作用機序
4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide acts by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the concentration of this neurotransmitter in the synaptic cleft. This results in an enhancement of serotonin signaling, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound has been shown to act as a partial agonist at the 5-HT1A receptor, which further enhances its therapeutic potential.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the activity of the serotonergic system, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This property may contribute to its anxiolytic effects.
実験室実験の利点と制限
One advantage of 4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide is its selectivity for the serotonin transporter and the 5-HT1A receptor, which reduces the likelihood of off-target effects. Additionally, its unique mechanism of action makes it a promising candidate for the treatment of mood disorders. However, one limitation of this compound is its relatively low potency compared to other SSRIs, which may limit its clinical efficacy.
将来の方向性
There are a number of potential future directions for research on 4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent analogs of this compound that may have improved clinical efficacy. Additionally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as the noradrenergic and dopaminergic systems. Finally, there is potential for research on the use of this compound in combination with other antidepressant medications to enhance their therapeutic effects.
合成法
The synthesis of 4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-ethylpiperazine in the presence of a base to yield this compound. The final product is obtained through recrystallization from a suitable solvent.
科学的研究の応用
4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. These properties make it a promising candidate for the treatment of mood disorders.
特性
IUPAC Name |
4-ethyl-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-4-17-7-9-18(10-8-17)15(19)16-13-11-12(2)5-6-14(13)20-3/h5-6,11H,4,7-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWAHFKNNRHVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)
![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)

![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)


![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)
![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)

![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)